Cas no 1600310-49-3 (1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine)

1-(4-Bromo-2-nitrophenyl)-2-methylpropan-2-amine is a brominated and nitrated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-bromo-2-nitrophenyl group attached to a tertiary amine with a methyl-substituted propan-2-amine moiety, offering unique reactivity for further functionalization. The bromo and nitro substituents enhance its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecules. The tertiary amine group may also serve as a key pharmacophore in drug discovery. This compound is particularly valuable in medicinal chemistry for developing novel bioactive molecules due to its balanced lipophilicity and structural versatility. Proper handling is advised due to potential reactivity hazards.
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine structure
1600310-49-3 structure
商品名:1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
CAS番号:1600310-49-3
MF:C10H13BrN2O2
メガワット:273.126421689987
CID:6422376
PubChem ID:89494698

1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
    • EN300-1897164
    • 1600310-49-3
    • SCHEMBL14852839
    • インチ: 1S/C10H13BrN2O2/c1-10(2,12)6-7-3-4-8(11)5-9(7)13(14)15/h3-5H,6,12H2,1-2H3
    • InChIKey: DDEHPIKVNZANJT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC(C)(C)N

計算された属性

  • せいみつぶんしりょう: 272.01604g/mol
  • どういたいしつりょう: 272.01604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1897164-0.25g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
0.25g
$840.0 2023-09-18
Enamine
EN300-1897164-0.5g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
0.5g
$877.0 2023-09-18
Enamine
EN300-1897164-5g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
5g
$2650.0 2023-09-18
Enamine
EN300-1897164-1.0g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
1g
$1029.0 2023-06-02
Enamine
EN300-1897164-2.5g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
2.5g
$1791.0 2023-09-18
Enamine
EN300-1897164-10.0g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
10g
$4421.0 2023-06-02
Enamine
EN300-1897164-0.05g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
0.05g
$768.0 2023-09-18
Enamine
EN300-1897164-5.0g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
5g
$2981.0 2023-06-02
Enamine
EN300-1897164-0.1g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
0.1g
$804.0 2023-09-18
Enamine
EN300-1897164-1g
1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine
1600310-49-3
1g
$914.0 2023-09-18

1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amine 関連文献

1-(4-bromo-2-nitrophenyl)-2-methylpropan-2-amineに関する追加情報

1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine (CAS No: 1600310-49-3)

1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine, a compound with the CAS registry number 1600310-49-3, is an organic chemical entity that has garnered attention in various scientific and industrial domains. This compound is characterized by its unique structure, which incorporates a bromine atom, a nitro group, and a tertiary amine functionality. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in research and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine through various methodologies. Researchers have explored its potential applications in drug discovery, materials science, and as an intermediate in organic synthesis. The compound's ability to undergo multiple reaction pathways has further enhanced its utility in diverse chemical transformations.

The structural features of 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine play a pivotal role in determining its reactivity and stability. The bromine atom at the para position of the aromatic ring contributes to the compound's electronic properties, while the nitro group at the ortho position introduces electron-withdrawing effects, influencing the overall reactivity of the molecule. The tertiary amine group, located at the meta position relative to the nitro group, provides additional sites for potential interactions and modifications.

Recent studies have highlighted the importance of 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine as a precursor in the synthesis of bioactive compounds. Its role as an intermediate in the preparation of pharmaceutical agents has been extensively investigated, with promising results in anti-inflammatory and antifungal activities. Furthermore, its application in materials science has been explored, particularly in the development of advanced polymers and catalytic systems.

The synthesis of 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine involves a series of well-defined steps that ensure high purity and yield. Researchers have optimized reaction conditions to enhance selectivity and minimize side reactions, making it feasible for large-scale production. The compound's stability under various storage conditions has also been evaluated, ensuring its suitability for long-term use in research and industrial settings.

In terms of safety considerations, 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine must be handled with care due to its chemical reactivity. Proper personal protective equipment (PPE) should be used during handling and storage to prevent exposure risks. Additionally, adherence to standard laboratory protocols is essential to ensure safe usage and minimize environmental impact.

In conclusion, 1-(4-Bromo-2-Nitrophenyl)-2-Methylpropan-2-Amine (CAS No: 1600310-49) is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool in contemporary chemical research and development.

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